molecular formula C15H24N4O2S B14164008 N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide CAS No. 714925-79-8

N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide

Cat. No.: B14164008
CAS No.: 714925-79-8
M. Wt: 324.4 g/mol
InChI Key: FKOJYTKFWKEGQH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using a cyclopentyl halide.

    Formation of the Butanediamide Moiety: The butanediamide moiety can be synthesized by reacting a suitable diamine with a butanoyl chloride derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and butanediamide moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products:

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Reduction Products: Reduced derivatives of the thiadiazole ring.

    Substitution Products: Substituted derivatives at the cyclopentyl and butanediamide moieties.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

  • N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
  • N-cyclopentyl-2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Comparison:

  • N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: This compound has a similar thiadiazole ring but lacks the butanediamide moiety, which may affect its biological activity and chemical reactivity.
  • N-cyclopentyl-2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide: This compound has a different heterocyclic ring system, which may result in different biological and chemical properties.

The uniqueness of N-cyclopentyl-N’-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

714925-79-8

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide

InChI

InChI=1S/C15H24N4O2S/c1-10(2)9-14-18-19-15(22-14)17-13(21)8-7-12(20)16-11-5-3-4-6-11/h10-11H,3-9H2,1-2H3,(H,16,20)(H,17,19,21)

InChI Key

FKOJYTKFWKEGQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCC2

solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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